Product packaging for Citraconic anhydride(Cat. No.:CAS No. 616-02-4)

Citraconic anhydride

Cat. No.: B165944
CAS No.: 616-02-4
M. Wt: 112.08 g/mol
InChI Key: AYKYXWQEBUNJCN-UHFFFAOYSA-N
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Description

Citraconic anhydride, also known as 2-methylmaleic anhydride, is a valuable chemical reagent in biochemical and bioconjugation research. Its primary application is the reversible protection (blocking) of amine groups, such as the ε-amino group of lysine residues in proteins and peptides . The reaction proceeds under mild alkaline conditions (pH 7-9) to form an amide linkage, which introduces a terminal carboxylate and shields the amine's functionality . A key characteristic of this compound is the high reversibility of this bond; the modification is rapidly hydrolyzed under mild acidic conditions (pH 3.5-4.0), efficiently regenerating the original, unmodified amine . This pH-dependent reversibility makes it an ideal tool for temporary protection during multi-step synthesis or modification processes to preserve the antigenic properties of peptides . Beyond its role in amine protection, this compound is used to reverse the effects of formalin fixation in tissue samples, helping to restore antigen recognition for immunohistochemistry . The compound is also a subject of innovation in the chemical industry, with research into bio-based production and its use in creating high-performance polymers, resins, and coatings . In the laboratory, this compound is a toxic liquid and must be handled with extreme care in a fume hood to avoid contact with skin, eyes, and inhalation of vapors . This product is intended for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O3 B165944 Citraconic anhydride CAS No. 616-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfuran-2,5-dione
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InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3
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InChI Key

AYKYXWQEBUNJCN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC1=O
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Molecular Formula

C5H4O3
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DSSTOX Substance ID

DTXSID8060660
Record name 2,5-Furandione, 3-methyl-
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Molecular Weight

112.08 g/mol
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Physical Description

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline]
Record name Methylmaleic anhydride
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Boiling Point

213-214 °C @ 760 MM HG
Record name METHYLMALEIC ANHYDRIDE
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Solubility

SOL IN ALCOHOL, ETHER, ACETONE
Record name METHYLMALEIC ANHYDRIDE
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Density

1.2469 @ 16 °C/4 °C
Record name METHYLMALEIC ANHYDRIDE
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Vapor Pressure

1 MM HG @ 47.1 °C
Record name METHYLMALEIC ANHYDRIDE
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Color/Form

COLORLESS LIQUID

CAS No.

616-02-4
Record name Citraconic anhydride
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Melting Point

7-8 °C
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Advanced Synthetic Methodologies and Preparation Routes for Citraconic Anhydride

Catalytic Condensation Reactions

Catalytic condensation reactions represent a significant pathway for the synthesis of citraconic anhydride (B1165640), particularly through the interaction of dialkyl succinates with formaldehyde (B43269).

Citraconic anhydride can be formed through the vapor-phase catalytic condensation of succinic acid derivatives, such as dialkyl succinates (e.g., dimethyl succinate), with formaldehyde psu.eduresearchgate.netgoogle.com. This reaction is part of a broader process aimed at producing itaconic acid from renewable succinic acid psu.eduresearchgate.net.

Oxide catalysts, specifically alumina (B75360) and aluminum phosphate (B84403), have demonstrated significant activity in this condensation reaction, achieving this compound selectivities as high as 75% in integral fixed-bed reactors psu.eduresearchgate.net. Other effective catalysts include thorium sulfate (B86663), potassium diacid phosphate, or lithium carbonate supported on alundum, as well as unsupported lithium phosphate google.comwipo.int.

The acid-base properties of the catalyst surface play a critical role in dictating the reaction pathway and product selectivity. Weakly acidic sites, particularly Lewis acid sites, are essential for activating the desired condensation reaction leading to this compound psu.eduresearchgate.net. Conversely, strongly acidic sites promote undesirable side reactions such as cracking and coking, which reduce the yield of the target product psu.eduresearchgate.net. Basic sites on the catalyst surface can facilitate the Cannizzaro reaction of formaldehyde, leading to the formation of carbon dioxide and methanol, thereby decreasing the selectivity towards this compound psu.eduresearchgate.net. Therefore, optimizing the balance of acidic and basic sites is crucial for maximizing this compound formation psu.edu.

The table below summarizes the influence of catalyst acid-base properties on selectivity in the formation of this compound from dialkyl succinates and formaldehyde:

Catalyst Site TypeEffect on Reaction PathwayOutcome on Selectivity to this compound
Weakly Acidic (Lewis)Activates desired condensationPromotes desired reaction, increases selectivity
Strongly AcidicPromotes cracking and cokingReduces selectivity
BasicFacilitates Cannizzaro reaction of formaldehydeReduces selectivity (forms CO2 and methanol)

Catalyst deactivation is a known challenge in this process, primarily occurring due to coking on the catalyst surface psu.eduresearchgate.net. However, the activity of these catalysts can be effectively restored through regeneration by heating them in air at elevated temperatures psu.eduresearchgate.net. This regeneration process is vital for maintaining the long-term efficiency of the catalytic system.

Partial Oxidation of n-Pentane over Vanadyl Pyrophosphate Catalysts

The partial oxidation of n-pentane is another route for producing cyclic anhydrides, including this compound. Vanadyl pyrophosphate (VPO) catalysts are widely employed for the selective oxidation of alkanes. In the partial oxidation of n-pentane, VPO catalysts yield maleic anhydride, phthalic anhydride, and this compound as main products, alongside carbon oxides and minor quantities of acetic and acrylic acids kataliz.org.uaresearchgate.net. The physical-chemical properties of the VPO catalysts significantly influence the course of the n-pentane oxidation reaction kataliz.org.uaresearchgate.net.

The introduction of additives into the basic VPO composition can profoundly affect the catalyst's performance, including its phase composition, morphology, surface acidic properties, crystallization temperature of the active component, and the oxidation degree of vanadium kataliz.org.uaresearchgate.net. Bismuth (Bi) additives, for instance, have been shown to positively influence the operational lifespan of the catalytic pattern without compromising its selectivity in n-pentane oxidation kataliz.org.ua. Bismuth ions, along with titanium, iron, and zirconium ions, tend to decrease the temperature required for the formation of the active phase of the catalyst while increasing its oxidation temperature, contributing to enhanced catalyst stability kataliz.org.ua. Furthermore, the growth of acidic centers on the surface of VPO catalysts, which can be influenced by additives, generally increases the selectivity towards this compound kataliz.org.uaresearchgate.net.

The table below highlights the effect of bismuth additives on VPO catalysts in n-pentane oxidation:

Additive TypeImpact on Catalyst PropertiesEffect on this compound Selectivity
Bismuth (Bi)Decreases active phase formation temperature, increases oxidation temperature, influences surface acidic propertiesPositively influences operational lifespan, contributes to increased CA selectivity by enhancing acidic centers

Reaction Mechanisms and Mechanistic Studies Involving Citraconic Anhydride

Diels-Alder Cycloaddition Reactions

Citraconic anhydride (B1165640) serves as a dienophile in Diels-Alder reactions, a powerful method for forming carbon-carbon bonds in a regioselective manner. orientjchem.orgresearchgate.net Its reactions, particularly with substituted anthracenes, have been a subject of detailed kinetic, regioselective, and theoretical studies.

The Diels-Alder reaction between an unsymmetrical dienophile like citraconic anhydride and a 9-substituted anthracene (B1667546) can theoretically yield two different regioisomers: an ortho (head-to-head) adduct and a meta (head-to-tail) adduct. orientjchem.org Experimental studies have shown that the reaction of this compound with various 9-substituted anthracenes featuring electron-releasing groups is highly regioselective, strongly favoring the formation of the ortho regioisomer. researchgate.net

The reaction involving 9-bromomethyl anthracene and this compound proceeds through two competitive pathways, leading to the formation of the ortho and meta products. researchgate.net However, in most cases, the ortho adduct is observed as the major product, a selectivity attributed to kinetic control. researchgate.net The reaction is typically carried out under conventional heating in a solvent like toluene (B28343). researchgate.net

Regioselectivity of Diels-Alder Reactions of 9-Substituted Anthracenes with this compound researchgate.net
EntrySubstituent (R) on AnthraceneProduct Ratio (ortho/meta)Yield (%)
1CH₂OCH₃>99:182
2CH₂OEt>99:178
3CH₂OPh>99:170
4CH₂OCO₂Et>99:172
5OCOMe>99:175
6OH>99:180
7Br>99:1-

Density Functional Theory (DFT) has been employed to investigate the kinetics and mechanism of the Diels-Alder cycloaddition between 9-bromomethyl anthracene and this compound. orientjchem.orgresearchgate.net These theoretical studies model the reaction in a toluene solution, often using the Polarizable Continuum Model (PCM) to account for solvent effects. orientjchem.orgresearchgate.netresearchgate.net

The calculations confirm that the reaction can proceed via two distinct pathways, designated as pathway I (leading to the ortho product) and pathway II (leading to the meta product). orientjchem.orgresearchgate.net Both pathways are concerted, occurring in a single step involving a transition state. orientjchem.org DFT results consistently show that the energy barrier for pathway I is lower than that for pathway II, making the formation of the ortho product more favorable. researchgate.net This theoretical prediction of the ortho isomer as the major product is in excellent agreement with experimental results, thereby validating the proposed mechanism. orientjchem.orgresearchgate.net

Calculated Energy Parameters for the Diels-Alder Reaction of 9-Bromomethyl Anthracene and this compound orientjchem.orgresearchgate.net
PathwayProductActivation Energy (kcal/mol)Thermodynamic Favorability
Pathway Iortho-adductLowerMore Favorable
Pathway IImeta-adductHigherLess Favorable

The choice of solvent plays a significant role in the outcome of the Diels-Alder reaction of this compound with substituted anthracenes. The reaction has been studied in various solvents, including toluene, benzene (B151609), and DMF. researchgate.net Experimental evidence indicates that the reaction proceeds most effectively under conventional heating in toluene, providing good yields of the desired cycloadduct. researchgate.net DFT calculations often simulate the reaction in toluene to mirror these experimental conditions. orientjchem.orgresearchgate.net The use of a Lewis acid catalyst in refluxing toluene has also been explored. researchgate.net In contrast, attempting the reaction without any solvent has been shown to be unsuccessful. researchgate.net

Effect of Solvent on the Diels-Alder Reaction of 9-Methoxymethylanthracene with this compound researchgate.net
SolventTime (h)ConditionYield (%)
Benzene96Reflux-
Toluene72Reflux75
DMF96Reflux35

Nucleophilic and Electrophilic Reactivity of the Anhydride Moiety

This compound possesses a high degree of reactivity towards both nucleophiles and electrophiles, a characteristic stemming from the anhydride functional group. ptgchemical.comsigmaaldrich.com The carbonyl carbons within the anhydride ring are electrophilic and are susceptible to attack by nucleophiles. This reactivity allows this compound to participate in a variety of chemical transformations. ptgchemical.com

The electrophilic nature of anhydrides predisposes them to react with nucleophilic species. chemrxiv.org Reactions with nucleophiles such as alcohols, ammonia, and amines typically proceed via nucleophilic acyl substitution, leading to the opening of the anhydride ring. sigmaaldrich.comwikipedia.org For instance, this compound reacts with primary amines to form an amide linkage and a terminal carboxylate. thermofisher.comgbiosciences.com This reactivity is a cornerstone of its use as a building block in organic synthesis for creating a range of molecules including esters and amides. ptgchemical.comsigmaaldrich.com

Ring-Opening Reactions and Derivatization Mechanisms

The reaction of this compound with nucleophiles results in the opening of the cyclic anhydride ring. This is a key mechanism for its derivatization.

Reaction with Amines : When this compound reacts with primary and secondary amines, a ring-opening reaction occurs to yield isomeric citraconamic acids. rsc.org Initially, a mixture of isomers is formed, with the isomer resulting from attack at the carbonyl group further from the methyl group often predominating. This initial product can then rearrange to the more thermodynamically stable isomer upon warming. rsc.org This reaction is useful for the reversible blocking of primary amine groups in molecules like proteins, as the resulting amide linkage is stable at neutral or alkaline pH but can be hydrolyzed under acidic conditions to regenerate the free amine. thermofisher.comgbiosciences.com

Hydrolysis : In the presence of water, a nucleophile, the anhydride ring can be opened via hydrolysis to form the corresponding dicarboxylic acid, citraconic acid. nih.gov The mechanism involves the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridging bonds and culminates in the formation of two carboxyl groups. nih.gov

Derivatization : The principle of nucleophilic attack and ring-opening is widely used in derivatization chemistry. Anhydrides are common acylation reagents used to modify functional groups like alcohols, phenols, and amines to increase their volatility for analysis by gas chromatography. libretexts.orgnih.gov The reaction involves the replacement of an active hydrogen on the nucleophile with an acyl group from the anhydride. libretexts.org

Isomerization Mechanisms (e.g., Itaconic Anhydride to this compound)

This compound is the more thermodynamically stable isomer of itaconic anhydride. wikipedia.org The isomerization of itaconic anhydride, which has an exocyclic double bond, to this compound, with an endocyclic double bond, can be induced under certain conditions.

This conversion readily occurs at temperatures above the melting point of itaconic anhydride. wikipedia.org The isomerization can also be catalyzed by bases even at lower temperatures. wikipedia.org For example, the presence of tertiary amines in a solvent like boiling chloroform (B151607) can facilitate the rearrangement. wikipedia.org A proposed mechanism for this base-catalyzed isomerization involves the removal of an allylic proton by the base to form an enolate intermediate. This allows for the migration of the double bond into the more stable, conjugated position within the five-membered ring, resulting in the formation of this compound. Recently, sodium sulfide (B99878) has also been identified as a catalyst for this isomerization, which was observed during an attempt to synthesize itaconic thioanhydride. benthamscience.com

Polymer Science and Materials Chemistry Applications of Citraconic Anhydride

Polymerization and Copolymerization Reactions

Citraconic anhydride (B1165640) can be polymerized and copolymerized through several mechanisms, including radical copolymerization and ring-opening copolymerization. These reactions lead to the formation of polymers with a range of properties and functionalities.

Radical copolymerization is a common method for incorporating citraconic anhydride into polymer chains. The presence of the double bond allows it to react with other vinyl monomers, leading to the formation of copolymers with tailored properties.

In the radical copolymerization of this compound with electron-donor monomers like styrene (B11656), the formation of a charge-transfer complex (CTC) plays a significant role in the reaction mechanism. This complex arises from the interaction between the electron-acceptor nature of this compound and the electron-donor characteristics of the comonomer. The existence of a 1:1 CTC between this compound and styrene has been confirmed through UV spectroscopy. The formation of this complex influences the kinetics of the polymerization and the alternating tendency of the resulting copolymer.

Equilibrium Constant for Charge-Transfer Complex Formation
Monomer PairSolventTemperature (°C)Equilibrium Constant (K) (L/mol)
This compound / StyreneMethyl Ethyl KetoneAmbient0.10 ± 0.02

The formation of the charge-transfer complex has a direct impact on the microstructure of the resulting copolymer. In the copolymerization of styrene and this compound, the monomer units exhibit a strong tendency to alternate along the polymer chain. This alternating tendency becomes more pronounced as the mole fraction of this compound in the initial monomer feed increases. The sequence distribution of the monomer units in these copolymers has been determined using 13C NMR spectroscopy, which provides detailed insights into the polymer's microstructure.

This compound has also been investigated in terpolymerization reactions, where three different monomers are polymerized together. A notable example is the radical terpolymerization of this compound, maleic anhydride, and styrene. acs.org This type of reaction allows for the synthesis of terpolymers with a combination of properties derived from each of the constituent monomers. The presence of two different anhydride monomers, this compound and maleic anhydride, along with styrene, can lead to complex polymer microstructures and functionalities. Such terpolymers can be designed to have specific thermal properties, solubilities, and reactive sites for further chemical modifications.

The anhydride ring of this compound can undergo ring-opening copolymerization (ROCOP) with epoxides to form polyesters. This process is typically catalyzed and offers a pathway to creating polymers with ester linkages in the backbone. The reaction proceeds through the nucleophilic attack of an initiator or a growing polymer chain on the carbonyl carbon of the anhydride, followed by reaction with the epoxide. While the ROCOP of anhydrides and epoxides is a well-established method for polyester (B1180765) synthesis, studies have suggested that this compound is less reactive in this type of polymerization compared to its isomer, itaconic anhydride. whiterose.ac.uk This difference in reactivity is attributed to the position of the double bond in this compound, which can delocalize with both carbonyl groups, thereby reducing their electrophilicity and reactivity toward ring-opening. whiterose.ac.uk

Radical Copolymerization Mechanisms

Functionalization and Modification of Existing Polymers

This compound is also utilized for the functionalization and modification of pre-existing polymers. This approach involves grafting this compound onto a polymer backbone, thereby introducing reactive anhydride groups that can be used for further chemical transformations.

One example is the functionalization of isotactic polypropylene (B1209903) (i-PP) with this compound. This modification is typically carried out in solution using a radical initiator, such as dicumyl peroxide. The grafting of this compound onto the polypropylene chain introduces polar functional groups to the non-polar polymer backbone. This modification can improve the adhesion, compatibility, and printability of polypropylene. The grafting reaction with this compound has been shown to proceed selectively and is not accompanied by the significant main chain degradation that can occur with maleic anhydride. This is attributed to the inhibitory effect of the α-methyl group in the grafted this compound unit on the chain β-scission reactions. The resulting functionalized polypropylene exhibits higher thermal stability compared to the unmodified polymer.

Thermal Properties of this compound Grafted Isotactic Polypropylene
MaterialMelting Temperature (Tm) (°C)Crystallinity (%)
Virgin i-PP165.045.0
i-PP-g-CA (0.5 mol %)163.542.5
i-PP-g-CA (1.0 mol %)162.040.0

Grafting onto Polyolefins (e.g., Polypropylene)

The functionalization of non-polar polyolefins like polypropylene (PP) is a significant area of research aimed at improving their properties, such as adhesion, compatibility with other polymers, and printability. Grafting polar monomers like this compound onto the polypropylene backbone is an effective strategy to achieve this.

The grafting of this compound (CA) onto isotactic polypropylene (i-PP) has been successfully carried out in a 1,2,4-trichlorobenzene (B33124) solution using dicumyl peroxide as an initiator. researchgate.net Research has shown that this grafting reaction proceeds selectively and is not accompanied by the degradation of the main polymer chain, a common issue observed when grafting maleic anhydride (MA). researchgate.net This difference is attributed to the inhibitory effect of the α-methyl group in the grafted this compound unit, which suppresses the β-scission reactions that lead to chain degradation. researchgate.net

The resulting this compound-grafted polypropylene (PP-g-CA) exhibits high thermal stability compared to the virgin, ungrafted polypropylene. researchgate.net The introduction of the polar anhydride groups alters the polymer's crystallinity and thermal behavior, which is dependent on the concentration of the grafted anhydride units. researchgate.net The amount of anhydride grafted onto the polypropylene chains can be determined through methods like volumetric titration to find the acid number. researchgate.net

Table 1: Grafting of this compound (CA) onto Isotactic Polypropylene (i-PP)

Summary of reaction conditions and outcomes for the solution grafting of CA onto i-PP.

ParameterCondition/ValueReference
PolymerIsotactic Polypropylene (i-PP) researchgate.net
MonomerThis compound (CA) researchgate.net
InitiatorDicumyl Peroxide (DCP) researchgate.net
Solvent1,2,4-Trichlorobenzene (TCB) researchgate.net
Reaction Temperature160 °C researchgate.net
AtmosphereNitrogen researchgate.net
Key FindingGrafting occurs without significant main chain degradation (β-scission), unlike with Maleic Anhydride. researchgate.net
Effect on PropertiesIncreased thermal stability and altered crystallinity compared to virgin i-PP. researchgate.net

Synthesis of Functional Copolymers and Terpolymers

This compound's ability to participate in free-radical polymerization makes it a valuable comonomer for the synthesis of functional copolymers and terpolymers. researchgate.net Its inclusion in a polymer chain introduces reactive anhydride groups that can be used for further chemical modifications or to impart specific functionalities.

For instance, binary and ternary copolymers have been synthesized through the free-radical initiated copolymerization of this compound (CA) with monomers such as acrylamide (B121943) (AAm) and vinyl acetate (B1210297) (VA). researchgate.net These polymerizations are typically carried out in an organic solvent like benzene (B151609), using an initiator such as benzoyl peroxide (BPO) under an inert nitrogen atmosphere. researchgate.net The composition of the resulting copolymers can be controlled by adjusting the monomer feed ratios. researchgate.net

The radical copolymerization of this compound with styrene has also been studied. acs.org Investigations have confirmed the presence of a 1:1 charge-transfer complex between this compound and styrene, which influences the copolymerization behavior. researchgate.net The structure and properties of these copolymers are characterized using techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. researchgate.net

Table 2: Examples of this compound (CA) Copolymers and Terpolymers

Overview of various polymer systems synthesized using this compound as a comonomer.

Polymer SystemComonomersPolymerization TypeKey FeaturesReference
Binary CopolymerThis compound (CA), Acrylamide (AAm)Free-RadicalSynthesized in benzene with benzoyl peroxide (BPO) initiator. researchgate.net
Ternary CopolymerThis compound (CA), Acrylamide (AAm), Vinyl Acetate (VA)Free-RadicalAllows for the creation of terpolymers with varied properties. researchgate.net
Binary CopolymerThis compound (CA), Styrene (St)RadicalInvolves a 1:1 charge-transfer complex between the monomers. researchgate.netacs.org

Design and Synthesis of Biodegradable Polymers for Advanced Applications

The synthesis of biodegradable polymers is a critical area of materials science, particularly for biomedical applications like drug delivery and tissue engineering. This compound serves as a valuable building block for creating biodegradable polyesters with functional groups that can be tailored for specific uses. ptgchemical.comnih.gov

Poly(glycerol citraconate) Synthesis and Optimization

Poly(glycerol citraconate) (PGCitrn) is a biodegradable polyester synthesized through the polycondensation reaction of glycerol (B35011) and this compound. nih.govnih.govacs.org This polymer is of particular interest for biomedical applications because its components are biocompatible, and the synthesis does not produce toxic waste. nih.gov The presence of hydroxyl and carboxyl groups enhances the polymer's hydrophilic properties and facilitates degradation. nih.gov Furthermore, the carbon-carbon double bond in the citraconate unit provides a site for further modification, for example, through aza-Michael addition reactions with amines. nih.gov

The synthesis of PGCitrn oligomers has been optimized using the Box-Behnken statistical design, which evaluates the effects of variables such as the ratio of functional groups, reaction temperature, and time. nih.govfigshare.comresearchgate.net This optimization aims to maximize key output variables, including the degree of esterification, the percentage of Z-isomers (cis-isomers), and the degree of carboxyl group conversion. nih.govfigshare.comresearchgate.net Under optimized conditions, poly(glycerol citraconate) oligomers have been obtained with a 55.2% degree of esterification, a 79.0% Z-mer content, and an 88.6% degree of rearrangement of carboxyl groups. nih.govresearchgate.net The resulting material is a candidate for use in injectable implants or as a component in nonwoven fabrics for dressing materials. nih.govresearchgate.net

Table 3: Optimization of Poly(glycerol citraconate) Synthesis

Results from the Box-Behnken design for the synthesis of PGCitrn oligomers.

Input VariableOutput VariableOptimized ValueReference
Functional Group Ratio, Temperature, TimeDegree of Esterification55.2% nih.govresearchgate.net
Z-mer Content79.0% nih.govresearchgate.net
Degree of Carboxyl Group Rearrangement88.6% nih.govresearchgate.net

Poly(propylene glycol fumarate) Derivatives

Poly(propylene glycol fumarate) (PPF) is a well-known biocompatible and biodegradable unsaturated polyester used extensively in biomedical applications, particularly for bone cements and tissue engineering scaffolds. google.comgoogle.comnih.gov The properties of PPF can be modified by incorporating other monomers into its structure.

To create derivatives with different properties, such as increased flexibility, fumaric acid can be substituted with citraconic acid or this compound during the synthesis process. google.comgoogle.com Unlike fumaric acid, which has a very high melting point (300°C), this compound has a much lower melting point, allowing it to react homogeneously with propylene (B89431) glycol at temperatures above 140°C. google.comgoogle.com This results in the formation of a poly(propylene glycol citraconate) or a copolymer containing both fumarate (B1241708) and citraconate units. These variations in the polymer backbone can be used to fine-tune the mechanical properties and degradation kinetics of the final material for specific biomedical uses. google.comgoogle.com

Table of Mentioned Compounds

Table 4: Chemical Compounds Mentioned in the Article

Biomedical and Biotechnological Applications of Citraconic Anhydride Derivatives

Protein and Biomolecule Modification

Citraconic anhydride (B1165640) is extensively utilized for the reversible modification of proteins and other biomolecules, primarily targeting primary amine groups nih.govfishersci.nowikipedia.org. This reversible blocking capability is crucial for various biochemical processes, enabling temporary protection of specific sites or facilitating downstream applications nih.govwikipedia.org. The modification occurs through the formation of an amide linkage and a terminal carboxylate, which effectively blocks the positively charged amino group of residues like lysine (B10760008), thereby altering the protein's surface charge nih.govnih.gov.

Reversible Blocking of Primary Amines in Proteins and Peptides

The reaction of citraconic anhydride with primary amines leads to the formation of a citraconic amide bond nih.govwikipedia.org. This amide linkage is characterized by its stability under neutral to alkaline pH conditions (typically pH > 7) nih.govnih.govfishersci.nowikipedia.orgfishersci.se. Conversely, the bond exhibits rapid hydrolysis in acidic environments, commonly at pH 3-4 nih.govnih.govfishersci.nowikipedia.orgfishersci.se. This acid-lability is key to its utility, allowing for the regeneration of the original primary amine and the release of citraconic acid nih.govfishersci.nowikipedia.orgfishersci.se. Hydrolysis can also be induced by treatment with hydroxylamine (B1172632) at pH 10 nih.govfishersci.nofishersci.se.

The kinetics of citraconic amide hydrolysis can be precisely monitored using techniques such as fluorescamine (B152294) protocol or ¹H NMR spectroscopy wikipedia.orgnih.gov. Research has demonstrated the significant pH-dependent charge-reversal conversion of citraconic amide-functionalized copolymers. For instance, a study revealed that up to 99% of citraconic amides were hydrolyzed to primary amines within 24 hours at pH 5.0, in stark contrast to only 4% hydrolysis observed after 24 hours at pH 7.4 nih.gov.

Table 1: Citraconic Amide Hydrolysis Kinetics (Example Data)

pH ValueHydrolysis TimePercentage of Amides HydrolyzedReference
5.024 hoursUp to 99% nih.gov
7.424 hoursOnly 4% nih.gov

The reversible blocking property of this compound is extensively applied in protein purification and the dissociation of protein complexes nih.govfishersci.nowikipedia.orgscienceopen.com. By modifying lysine residues, this compound alters electrostatic interactions, particularly between the cationic ε-NH₃⁺ groups of lysine residues and anionic phosphate (B84403) groups of nucleic acids fishersci.nl. This destabilization facilitates the separation of proteins from nucleoprotein complexes, often performed at pH 4-4.2 fishersci.nl. Following separation, the modifying groups can be deacylated under acidic conditions (pH 3-6, at 30°C) to restore the native protein fishersci.nl.

A notable application is in improving the conversion yield of insulin (B600854) from human proinsulin, particularly when expressed in recombinant Escherichia coli. The citraconylation of lysine residues in human proinsulin, achieved by adding 3.0 g of this compound per gram of protein, reduced the relative des-threonine insulin content from 13.5% to 1.0% fishersci.nlfishersci.co.uk. Subsequent deacylation at pH 2-3 and 25°C allowed for 100% restoration of the lysine residues fishersci.nlfishersci.co.uk.

Furthermore, this compound is employed in antigen retrieval for immunohistochemistry citeab.com. Formalin fixation, a common tissue preservation method, can conceal tissue antigens by inducing protein cross-linking citeab.com. Heating formalin-fixed, paraffin-embedded tissue sections in a 0.05% this compound solution at pH 7.4 at 98°C for 45 minutes can reverse these effects, significantly enhancing the accessibility of antigens, even those typically difficult to detect citeab.com. The introduction of negative charges by this compound post-heating helps maintain polypeptides in an unfolded state, facilitating immunostaining citeab.com.

In N-terminal specific protein modification, this compound is used to reversibly block all reactive primary amine sites fishersci.ca. This allows for proteolytic cleavage to expose only a single α-primary amine at the N-terminus, enabling precise bioconjugation fishersci.ca. Subsequent adjustment to a lower pH removes the citraconates, yielding N-terminal specific modified proteins fishersci.ca.

Chemical Modification of Enzymes for Enhanced Stability and Catalytic Properties

This compound is frequently used for the chemical modification of enzymes to improve their stability and catalytic performance guidetopharmacology.orgwikipedia.orgresearchgate.netereztech.com. This modification typically involves the ε-amino groups of lysine residues, converting their positive charge to a negative one guidetopharmacology.org. This alteration in surface charge can lead to enhanced enzyme activity in diverse environments, including aqueous buffers and organic solvents guidetopharmacology.orgwikipedia.orgresearchgate.net.

Studies on chloroperoxidase (CPO) modified with this compound demonstrated increased catalytic efficiencies (kcat/Km) for both sulfoxidation and phenol (B47542) oxidation in aqueous buffer guidetopharmacology.orgwikipedia.org. This compound-modified CPO showed superior catalytic efficiency compared to CPO modified with maleic or phthalic anhydrides guidetopharmacology.orgwikipedia.org. These modifications resulted in a 12-26% increase in catalytic efficiencies for sulfoxidation and a 7-53% increase for phenol oxidation in aqueous buffer guidetopharmacology.orgwikipedia.org. In organic solvent (DMF), modified CPOs exhibited lower Km values and higher catalytic efficiencies, indicating improved substrate affinities guidetopharmacology.org. Additionally, these modifications enhanced thermostability by 1-2-fold and improved solvent tolerance to DMF guidetopharmacology.orgwikipedia.org. For example, the half-life of horseradish peroxidase (HRP) modified with this compound at 50°C was reported to be 10 times longer than that of the native HRP researchgate.net.

Similarly, modification of α-amylase from Aspergillus fumigatus with this compound significantly boosted its thermal stability ereztech.com. The activation energy for enzyme inactivation increased by 94.8% after citraconylation, in contrast to a 17.9% increase with maleylation ereztech.com. The half-life of the this compound-modified enzyme at 80°C was 14.74 hours, compared to 5.92 hours for the unmodified enzyme ereztech.com.

Table 2: Impact of this compound Modification on Enzyme Properties

EnzymeProperty ModifiedChange/ImprovementReference
ChloroperoxidaseCatalytic Efficiency (aqueous)Increased by 12-26% (sulfoxidation), 7-53% (phenol oxidation) guidetopharmacology.orgwikipedia.org
ChloroperoxidaseThermostabilityImproved by 1-2-fold guidetopharmacology.orgwikipedia.org
ChloroperoxidaseSolvent Tolerance (DMF)Improved guidetopharmacology.orgwikipedia.org
α-AmylaseActivation Energy (inactivation)Increased by 94.8% ereztech.com
α-AmylaseHalf-life at 80°CIncreased from 5.92 hours (free) to 14.74 hours (modified) ereztech.com
Horseradish PeroxidaseHalf-life at 50°C10 times that of native HRP researchgate.net

Surface Probing and Dissociation-Reassociation Studies of Proteins

This compound serves as a valuable tool for conducting surface probing and dissociation-reassociation studies of protein structures scienceopen.comfishersci.nlfishersci.co.ukwikipedia.org. Its ability to reversibly modify primary amines allows researchers to investigate the exposure of lysine residues on protein surfaces and their role in maintaining quaternary structure wikipedia.org.

In studies involving bovine α-crystallin, this compound readily reacted with lysine residues at pH 7.4 wikipedia.org. Modification of 24% of lysine residues with 2 equivalents of this compound did not disrupt the native quaternary structure wikipedia.org. However, further citraconylation led to dissociation into 10S aggregates, and complete dissociation into subunits (1.4S) occurred after the addition of 100 equivalents of this compound, resulting in 98% modification wikipedia.org. Although decitraconylation did not fully restore the native aggregates, the unmodified and modified α-crystallin subunits could be distinguished by isoelectric focusing wikipedia.org. These findings indicated that nearly all B chains and approximately 60% of the A chains in native α-crystallin aggregates possess at least one surface-exposed lysine residue wikipedia.org.

The reversible nature of this compound modification offers advantages for studying the assembly and disassembly of complex protein structures, including multimeric proteins, protein aggregates, membrane-bound proteins, and nucleoprotein particles scienceopen.com. The capacity to remove the introduced reagent residues under mild acid conditions facilitates the purification of unmodified components and enables reassembly studies, providing crucial insights into the structural and functional roles of individual components scienceopen.com.

Biomedical Materials Development

This compound plays a significant role in the development of various biomedical materials, primarily due to its reactive anhydride groups and its ability to form pH-sensitive linkages nih.govnih.govfishersci.no. These properties make it a versatile tool for creating advanced materials with tailored characteristics for applications such as drug delivery systems, tissue engineering, and wound dressings nih.govcenmed.comfishersci.ca.

One key application is its use as a pH-sensitive linker for surface functionalization of biomolecules in drug delivery systems nih.govfishersci.no. The high pH sensitivity of this compound conjugates is attributed to the presence of a double bond that restricts the separation between the amide and carboxylic acid groups, allowing for controlled release mechanisms nih.govfishersci.no. This is particularly relevant for targeted drug delivery to acidic tumor microenvironments or intracellular compartments like endosomes and lysosomes fishersci.caguidetopharmacology.orgatamankimya.comwikidata.org.

For instance, this compound-functionalized polymers, such as poly(allylamine)-citraconic anhydride (PAH-cit) or poly-L-lysine (PLL) conjugated with this compound, are used to create "charge-reversal" nanoparticles fishersci.caguidetopharmacology.orgwikidata.org. These nanoparticles are designed to be negatively charged or neutral in physiological circulation (pH 7.4), allowing them to evade immune clearance guidetopharmacology.orgwikidata.org. Upon reaching the mildly acidic tumor microenvironment (pH 6.0-7.0) or entering the more acidic endosomes/lysosomes (pH 5.0-6.5), the acid-labile citraconylated amide linkages undergo hydrolysis fishersci.caguidetopharmacology.orgwikidata.org. This hydrolysis results in the recovery of positively charged amine groups on the nanoparticle surface, leading to a charge reversal from negative to positive fishersci.caguidetopharmacology.orgwikidata.org. This charge reversal enhances cellular uptake by cancer cells through electrostatic interactions and triggers the release of the encapsulated drug payload, such as doxorubicin (B1662922) (DOX) fishersci.caguidetopharmacology.orgwikidata.org. For example, DOX-loaded mesoporous silica (B1680970) nanoparticles functionalized with this compound-modified poly-L-lysine showed 79% DOX release within 48 hours at pH 5.0, compared to much less release at pH 6.5 and 7.4 fishersci.ca.

This compound also serves as a monomer or co-monomer in the synthesis of various polymers, including polyesters, polyamides, and vinyl polymers, for biomedical applications nih.gov. Polymers modified with this compound can exhibit superior mechanical, thermal, and biochemical properties, making them suitable for medical devices, implants, and scaffolds for tissue engineering nih.gov. For example, porous modified collagens with vinyl groups have been synthesized using this compound, demonstrating increased thermal stability and potential for wound dressing and tissue engineering applications cenmed.comfishersci.ca.

Furthermore, this compound is utilized in the creation of pH-responsive hydrogels. These hydrogels, often incorporating natural polymers like collagen, can act as smart drug delivery systems or scaffolds wikipedia.orgfishersci.ca. For instance, 2-hydroxyethyl methacrylate/citraconic anhydride-modified collagen hydrogels have been explored as ciprofloxacin (B1669076) carriers for wound dressings, leveraging their pH-responsive properties for controlled drug release fishersci.ca. The synthesis of poly(glycerol citraconate) (PGCitrn) through polycondensation of glycerol (B35011) and this compound has also been optimized, yielding oligomers suitable as components for injectable implants or for producing nonwoven fabrics for wound dressing materials.

Analytical Techniques and Characterization of Citraconic Anhydride and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental for understanding the bonding, functional groups, and electronic transitions within citraconic anhydride (B1165640) and its derivatives.

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful tool for precisely determining the molecular structure of gas-phase molecules. High-resolution rotational spectra of citraconic anhydride (CA) and its tautomer, itaconic anhydride (IA), have been recorded in the 6–18 GHz frequency range dtic.milnih.gov. Both a- and b-type transitions were observed for both tautomers, while c-type transitions were uniquely identified for the E torsional symmetry state of this compound dtic.milnih.gov.

Researchers have obtained molecular substitution structures (rS) for both molecules by measuring mono-substituted 13C isotopologues in natural abundance dtic.milnih.gov. For this compound, 18O isotopologues were also observed, enabling the determination of the V3 barrier to internal rotation, measured at 326.5153(61) cm⁻¹ dtic.milnih.gov. Gas-phase isomerization studies between these tautomers have been conducted, supported by theoretical transition state calculations using various density functionals and coupled cluster methods dtic.milnih.gov. These spectroscopic investigations have been crucial in correcting previous misidentifications of this compound as itaconic anhydride nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural identity and purity of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information on the chemical environment of hydrogen and carbon atoms.

For this compound, solid-state ¹³C NMR spectra reveal distinct resonances corresponding to its carbon atoms. Anhydrous citraconic acid, a related compound, exhibits six lines in its solid-state ¹³C NMR spectrum, with three lines between 175.0 and 179.5 ppm assigned to carboxylic acid carbonyl carbons, a sharp resonance at 72.9 ppm for the central carbon, and lines at 43.3 and 44.2 ppm for the methylene (B1212753) carbons thermofisher.com. This multiplicity in solid-state spectra indicates strong hydrogen bonding in the crystal lattice, rendering the carbonyl carbons inequivalent thermofisher.com. Solution-state NMR spectra are typically referenced to external tetramethylsilane (B1202638) (TMS) thermofisher.com.

NMR spectroscopy is also widely employed in copolymerization studies involving this compound. For instance, ¹H NMR and ¹³C NMR analyses are used to characterize the structural identification of terpolymers formed from this compound, styrene (B11656), and vinylphosphonic acid thermofisher.comresearchgate.net. Furthermore, ¹H NMR is instrumental in investigating charge-transfer complex formations between this compound and donor monomers like styrene, allowing for the determination of copolymerization constants researchgate.netnih.gov.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups of this compound. The FT-IR spectrum of this compound typically shows strong absorption bands indicative of its cyclic anhydride structure and carbon-carbon double bond gbiosciences.comgbiosciences.comresearchgate.netacs.orgresearchgate.netnih.gov.

Key absorption bands observed for this compound include:

Carbonyl stretching (C=O): Two distinct bands at approximately 1770 cm⁻¹ and 1830 cm⁻¹, characteristic of cyclic anhydrides gbiosciences.com.

Carbon-carbon double bond stretching (C=C): A clear absorption band at around 1650 cm⁻¹ gbiosciences.com.

These characteristic peaks allow for the identification of this compound and monitoring its reactions. For example, upon the formation of a citraconimide (B94617) derivative (e.g., from reaction with glycine), the anhydride carbonyl bands shift to typical imide carbonyl bands at 1705 cm⁻¹ and 1770 cm⁻¹, while the C=C absorption at 1650 cm⁻¹ is retained gbiosciences.com. FT-IR is also used for the structural identification of complex polymers incorporating this compound thermofisher.comresearchgate.net.

Ultraviolet (UV) spectroscopy is a valuable technique for confirming the formation of charge-transfer complexes involving this compound, which often acts as an electron acceptor due to its electron-deficient double bond and anhydride functionality thermofisher.comresearchgate.netnih.gov.

Studies on the radical copolymerization of this compound (CAn) with electron-donor comonomers, such as styrene (St), have utilized UV spectroscopy to confirm the presence of 1:1 charge-transfer complexes between CAn and St in the copolymerization system thermofisher.comresearchgate.net. The existence of these complexes is evidenced by the appearance of new absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual components thermofisher.comnih.gov. For instance, the equilibrium constant for the formation of the 1:1 charge-transfer complex between this compound and styrene was determined to be 0.098 L/mol in chloroform (B151607) at 15°C thermofisher.com. This spectroscopic method is crucial for understanding the mechanism of alternating copolymerization reactions thermofisher.comresearchgate.netnih.gov.

This compound is frequently used for the reversible modification of primary amine groups, particularly lysine (B10760008) residues, in proteins gbiosciences.comjmb.or.krresearchgate.netnih.govuci.edufrontier-lab.comnih.govwikidata.orgresearchgate.netrsc.org. This modification, known as citraconylation, imparts a negative charge to the protein, which can be reversed under acidic conditions (pH < 6.0), regenerating the original amino groups and citraconic acid jmb.or.krnih.govuci.edu.

Fluorescence spectroscopy plays a significant role in studying the conformational changes induced by citraconylation and the subsequent restoration of protein structure upon decitraconylation. Intrinsic tryptophan fluorescence is particularly useful for sensitive analysis of protein tertiary structure. For example, the citraconylation of proteins like ovalbumin and α-amylase has been shown to induce significant disruption of their native conformations, detectable by changes in fluorescence spectra wikidata.orgrsc.org. Specifically, increased fluorescence intensity and shifts (blue or red) in the tryptophan emission peak indicate changes in the microenvironment of tryptophan residues, reflecting conformational alterations or exposure to different solvent environments frontier-lab.com. Upon acid treatment to remove citraconyl groups, the emission fluorescence spectra of the decitraconylated protein can become almost indistinguishable from the native protein, confirming the regeneration of its original conformation and stability rsc.org. This technique is vital for assessing the impact of chemical modifications on protein structure and function frontier-lab.comwikidata.orgrsc.org.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds. This compound has been identified using Pyrolysis-GC/MS in studies evaluating the deterioration behavior of materials like ethylene (B1197577) vinyl acetate (B1210297) (EVA). In such analyses, this compound, along with other compounds, is detected as a product of thermal decomposition or UV deterioration. While quantification of this compound by GC-MS has been reported, it may sometimes be presented as peak area due to lack of calibration in specific contexts.

High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the analysis of non-volatile or thermally labile compounds, offering high resolution and sensitivity. In the context of this compound, HPLC, including techniques like Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC-HPLC), is crucial for:

Purity assessment: Analyzing the purity of this compound and its derivatives wikidata.org.

Reaction monitoring: Tracking the progress of reactions involving this compound, such as protein citraconylation and subsequent decitraconylation wikidata.orgresearchgate.net.

Separation of modified products: Separating and purifying citraconylated proteins or peptides from unreacted reagents and byproducts wikidata.orgresearchgate.net. For example, SEC-HPLC has been used to analyze PEGylated single-chain TNF-α after citraconylation and subsequent proteolytic cleavage, revealing the formation of mono-PEGylated products researchgate.net. RP-HPLC has been employed to analyze reaction solutions in human proinsulin modification studies, showing insulin (B600854) and intermediate peaks wikidata.org.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography (GC) is widely used for the purity analysis of this compound. For instance, commercial samples of this compound are typically assayed by GC, with purity often reported as ≥97.5% nih.gov. This technique separates volatile components based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the quantification of the main compound and any impurities.

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for the definitive identification and structural elucidation of this compound and its derivatives. GC-MS determines the molecular weight of compounds, such as this compound, which has a molecular weight of 112 g/mol fishersci.fi. The technique provides characteristic fragmentation patterns that act as a "fingerprint" for identification. For example, this compound formed from pyruvic acid has been identified using GC-MS, confirming its molecular weight and structure fishersci.fi. Similarly, in the synthesis of this compound from the condensation of succinic acid and formaldehyde (B43269), GC-MS has been employed for product identification by matching retention times with known standards cenmed.com. It is noteworthy that this compound and its isomer, itaconic anhydride, can be challenging to differentiate using standard chromatographic techniques, and their presence may sometimes be reported as a combined sum due to their similar properties wikipedia.org.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers derived from this compound. GPC separates macromolecules based on their hydrodynamic volume, providing information about their molecular weight distribution (Mw, Mn) and polydispersity index (PDI).

Thermal Analysis Techniques

Thermal analysis techniques investigate the physical and chemical changes that occur in materials as a function of temperature or time. They are vital for assessing the thermal stability, phase transitions, and decomposition behaviors of this compound and its polymeric derivatives.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is extensively used to determine the thermal stability, decomposition profiles, and char yield of this compound and its derivatives wikipedia.orgwikidata.orguni.lufishersci.cafishersci.ca.

Studies on the thermal degradation of this compound indicate its decomposition occurs around 175 °C or 203 °C wikipedia.org. For polymers, TGA provides critical data points such as the initial decomposition temperature (Ti), the temperature of maximum weight loss (Tmax), and the final decomposition temperature (Tf), along with the percentage of residual char at a given temperature. For example, the thermal behavior of graft copolymers of isotactic polypropylene (B1209903) with this compound has been characterized using TGA, revealing insights into how grafting affects their thermal stability wikidata.org. Nanocomposites incorporating this compound have shown improved thermal stability, with higher clay content leading to increased resistance to thermal degradation, as evidenced by TGA fishersci.ie. Homopolymers of N-aryl citraconimides, derived from this compound, exhibit varied thermal degradation patterns, including single, two, or three-step decomposition, depending on their specific chemical structure uni.lu.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is crucial for identifying thermal transitions such as melting points (Tm), glass transition temperatures (Tg), crystallization temperatures (Tc), and curing behaviors of this compound and its derivatives fishersci.cawikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.cafishersci.casynhet.comsigmaaldrich.commpg.debmrb.io.

Pure this compound is a liquid at room temperature, with a reported melting point ranging from 6 °C to 10 °C thegoodscentscompany.com. It is important to note that some literature might report higher melting points in the context of thermal degradation or isomerization, which may refer to related compounds or complex thermal events wikipedia.orgsynhet.com.

DSC is particularly valuable for characterizing the thermal properties of polymers. For instance, alkyd resins prepared with this compound derivatives have exhibited glass transition temperatures around 0 °C wikipedia.org. A novel benzoxazine (B1645224) monomer (CT-fa) synthesized from this compound showed a low melting point of 84.9 °C and curing temperatures between 207–245 °C, with its cured resin (poly(CT-fa)) displaying a high glass transition temperature of 281 °C wikipedia.org. Homopolymers of N-aryl citraconimides have demonstrated glass transition temperatures in the range of 220–240 °C, with the Tg being influenced by the substituent's nature and position uni.lu. Polyimide films prepared via thermal imidization from this compound and diamines have shown varying Tg values, from no transition above -30 °C to 70 °C, depending on the specific diamine and processing conditions mpg.de. DSC can also quantify the degree of cure conversion by measuring residual enthalpy bmrb.io.

The following table summarizes some characteristic thermal properties determined by DSC for this compound and its derivatives:

Compound/DerivativePropertyValue (°C)Reference
This compound (pure)Melting Point6-10 thegoodscentscompany.com
Alkyd resins (with CA derivatives)Glass Transition Temperature (Tg)~0 wikipedia.org
CT-fa monomerMelting Point84.9 wikipedia.org
CT-fa resin (poly(CT-fa))Curing Temperature207–245 wikipedia.org
CT-fa resin (poly(CT-fa))Glass Transition Temperature (Tg)281 wikipedia.org
N-aryl citraconimide homopolymersGlass Transition Temperature (Tg)220-240 uni.lu
Polyimide films (various, from CA derivatives)Glass Transition Temperature (Tg)No transition above -30 to 70 mpg.de

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) for Decomposition Pathways

Evolved Gas Analysis-Mass Spectrometry (EGA-MS), often performed by coupling TGA with MS (TG-MS) or Fourier Transform Infrared (FTIR) spectroscopy (TG-FTIR), is a powerful technique for identifying the gaseous products evolved during thermal decomposition and elucidating decomposition pathways.

When citric acid and its isomers (aconitic acids) undergo thermal degradation, they can dehydrate and decarboxylate, leading to the formation of volatile products. EGA-MS has been used to identify these gaseous products. For instance, during the decomposition of citric acid and aconitic acids, ions with a mass-to-charge ratio (m/z) of 112 have been detected, corresponding to the molecular ion of either this compound or itaconic anhydride thegoodscentscompany.comfishersci.ca. Furthermore, the analysis of the infrared spectra of the evolved gases reveals characteristic absorption bands for cyclic acid anhydrides at 1855 cm⁻¹ and 1794 cm⁻¹, providing further evidence for the formation of these compounds during thermal decomposition fishersci.ca. This hyphenated approach offers a comprehensive understanding of the complex degradation mechanisms.

Other Characterization Methods

Beyond chromatographic and thermal analyses, several other spectroscopic and analytical techniques are routinely employed to characterize this compound and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is a primary tool for identifying functional groups and confirming the chemical structure of this compound and its derivatives. Characteristic absorption bands for this compound include anhydride carbonyl stretches at 1770 cm⁻¹ and 1830 cm⁻¹, along with a clear C=C bond absorption at 1650 cm⁻¹ wikipedia.org. For imides synthesized from this compound, typical imide carbonyl bands are observed at 1705 cm⁻¹ and 1770 cm⁻¹, while the C=C absorption is retained around 1650 cm⁻¹ wikipedia.org. FTIR is also used to confirm successful reactions, such as transesterification wikipedia.org, and to characterize the structure and monomer unit composition of various copolymers fishersci.cawikipedia.orgwikidata.orguni.lufishersci.iewikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) : NMR spectroscopy is indispensable for detailed structural elucidation, confirming the connectivity of atoms, and determining the monomer unit composition in copolymers. Both proton NMR (¹H-NMR) and carbon NMR (¹³C-NMR) are routinely used to confirm the structure of synthesized compounds wikidata.orgsynhet.comwikipedia.orgwikipedia.org. ¹H-NMR can also be applied to study the sequence distribution in copolymers and determine monomer reactivity ratios fishersci.campg.dewikipedia.orgfishersci.no. For phosphorus-containing derivatives, phosphorus-31 NMR (³¹P-NMR) provides specific information about the phosphorus environment fishersci.cawikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is employed to investigate electronic transitions and confirm the formation of charge-transfer complexes in copolymerization systems, such as between this compound and styrene wikipedia.orgfishersci.no. It can also be used to study the behavior of citraconic acid in different environments, revealing absorption bands related to protonated forms of the acid and its anhydride fishersci.sefishersci.ca.

X-ray Diffraction (XRD) : XRD is utilized to analyze the crystalline structure, crystallinity, and physical arrangement of atoms in materials. It is applied to study graft copolymers and nanocomposites, providing insights into changes in their ordered structures upon modification wikipedia.orgwikidata.orgfishersci.ie. XRD has also been used in the identification of this compound, including in the context of identifying an unknown compound formed from pyruvic acid fishersci.fi. Furthermore, it can confirm the regio- and stereochemistry of complex derivatives wikidata.org.

Elemental Analysis (CHN) : Elemental analysis, specifically C, H, and N analysis, is used to determine the empirical formula and monomer unit composition of synthesized copolymers wikipedia.org. It is also crucial for confirming the structure of polyimide films derived from this compound, by comparing experimental elemental percentages with theoretical values mpg.de.

Viscometry and Titration : These methods are used to characterize the solution properties of polymers and determine the acid number of graft copolymers, respectively. Viscometry provides information about the intrinsic viscosity and molecular size of polymers in solution fishersci.cawikipedia.org. Titration, particularly for anhydride-containing polymers, can quantify the amount of anhydride units present by determining the acid number fishersci.cawikipedia.orgwikidata.org.

Potentiometric Titration for Acidic and Amino Group Determination

Potentiometric titration is a fundamental analytical technique extensively employed for the quantitative determination of acidic and amino groups in compounds, particularly in the context of this compound derivatives. This method is crucial for characterizing modified biopolymers and synthetic polymers where the presence and concentration of these functional groups significantly influence their properties and reactivity.

For instance, in studies involving the modification of collagen with this compound, potentiometric titration has been effectively used to assess the amount of protonated amino groups and carboxylic acid moieties within the modified collagen structure. researchgate.netresearchgate.net Research has determined specific pKa values for the functional groups introduced or altered by the reaction with this compound. For this compound-modified collagen, the average pKa for carboxylic acid (COOH) groups was found to be approximately 4.7, while for amino (NH2) groups, it was around 10.0. researchgate.net These values are indicative of the acidic and basic strengths of the respective groups and their ionization behavior in solution.

Potentiometric titration, often referred to as volumetric titration when determining acid number, is also applied to quantify anhydride units in functionalized polymers, such as isotactic polypropylene grafted with this compound. researchgate.netarxiv.org This technique helps in understanding the extent of grafting and the incorporation of anhydride units into the polymer backbone. Furthermore, it is a general method for investigating the dissociation behavior of various polyelectrolytes, including poly(acrylic acid) and copolymers derived from maleic acid, which shares structural similarities with this compound. researchgate.netjst.go.jp The ability of certain polymers to form acid anhydride rings, particularly those with neighboring carboxyl groups in close spatial proximity, can also be explored through potentiometric titration. jst.go.jp

Table 1: pKa Values of this compound-Modified Collagen Functional Groups

Functional GroupAverage pKa Value researchgate.net
Carboxylic Acid4.7
Amino Group10.0

Viscometry for Solution Properties of Polymers

Viscometry is a valuable technique for characterizing the solution properties of polymers, particularly those derived from this compound. It provides insights into molecular weight, polymer-solvent interactions, and the miscibility of polymer blends in dilute solutions.

In research investigating the miscibility behavior of dextran (B179266) with functional copolymers of this compound, viscometry has been employed. Specifically, the miscibility of dextran with synthesized binary poly(this compound-acrylamide) (poly(CA-alt-AAm)) and ternary poly(this compound-acrylamide-vinyl acetate) (poly(CA-co-AAm-co-VA)) copolymers was studied in dilute aqueous solutions. researchgate.net Relative viscosities of individual polymers and their blends were measured at physiological temperatures (37°C) in bidistilled and deionized water. researchgate.net The results, interpreted using classical viscosity equations and miscibility parameters such as Δk, Δb, α, β, ΔB, and μ, indicated that the miscibility between dextran and the related copolymers increased with the weight fraction of dextran in the blends and with the number of acrylamide (B121943) units in the copolymer composition. researchgate.net

Viscometric measurements are also crucial for understanding the conformational changes and denaturation transitions of biopolymers upon modification. For instance, the dependence of the viscosity of diluted collagen solutions on concentration and temperature has been monitored to determine denaturation transitions after collagen was modified with this compound. researchgate.netresearchgate.net This highlights the utility of viscometry in assessing the impact of chemical modification on the structural integrity of biopolymers.

Furthermore, the intrinsic viscosity and molecular weight of copolymers synthesized from this compound and N-isopropylacrylamide have been shown to be influenced by the type of comonomer and the concentration of NIPA units within the copolymer structure. researchgate.net Viscometric measurements are broadly applied to characterize the structural peculiarities and hydrodynamic behavior of various synthesized polymers, including poly(acrylamide), poly(acrylamide-alt-citraconic anhydride), and poly(acrylamide-co-citraconic anhydride-co-vinyl acetate). researchgate.net

X-ray Powder Diffraction for Polymer Crystallinity

X-ray Powder Diffraction (XRD) is a powerful and widely used analytical technique for assessing the crystallinity and crystal structure of polymers and their derivatives, including those involving this compound. It provides crucial information about the arrangement of atoms within a material, distinguishing between crystalline and amorphous regions. rroij.com

In the context of this compound-derived polymers, XRD has been instrumental in characterizing the chemical and physical structures, as well as the thermal behavior, of graft copolymers. For example, the crystallinity of functionalized isotactic polypropylene grafted with this compound has been determined using XRD. researchgate.netarxiv.org Research has demonstrated that the crystallinity of these grafted polypropylenes is directly influenced by the concentration of anhydride units incorporated into the polymer. researchgate.netarxiv.org

XRD is also employed to evaluate the crystalline phase in complex copolymer systems. Studies on copolymers of p-vinylphenyl boronic acid with maleic and citraconic anhydrides utilize XRD to confirm the effect of hydrogen bonding on the formation of self-assembled supramolecular macrocomplexes, which often exhibit enhanced crystallinity and thermal stability. researchgate.net Furthermore, Powder X-ray Diffraction (PXRD) has been used to study the crystallinity of poly(PO-alt-CPCAH2) copolymers, where CPCA is a cyclic anhydride derived from the Diels-Alder cycloaddition of cyclopentadiene (B3395910) and this compound. nsf.gov This technique can reveal changes from amorphous to semi-crystalline states in polymers due to specific chiral combinations of building blocks. nsf.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, MP2, Coupled Cluster Methods)

Quantum chemical calculations, including Density Functional Theory (DFT), Møller–Plesset perturbation theory of second order (MP2), and various Coupled Cluster (CC) methods, have been extensively applied to study citraconic anhydride (B1165640). These methods are employed to characterize its molecular structure, stability, and reaction mechanisms. Specifically, the Gaussian 16 suite and Molpro 2022.3 program packages have been utilized for theoretical geometry optimizations rsc.org. Coupled cluster methods, particularly CCSD(T), are often considered the "gold standard" for achieving high accuracy in computational chemistry, despite their significant computational cost nih.govarxiv.org. To enhance computational efficiency, explicitly correlated methods such as CCSD(T)-F12c have been employed to accelerate basis set convergence rsc.org.

Transition State Calculations for Isomerization and Reaction Mechanisms

Transition state calculations are vital for understanding the kinetics and pathways of chemical reactions involving citraconic anhydride. A notable application involves the gas-phase isomerization between this compound (CA) and its tautomer, itaconic anhydride (IA) rsc.orgrsc.org. These calculations, which employed a variety of density functionals, MP2, and coupled cluster methods (CCSD(T)-F12c, DCSD-F12b), were crucial in assisting experimental studies of this isomerization rsc.orgrsc.org. Understanding such gas-phase isomerization processes is fundamental for comprehending chemical reactions and thermodynamic equilibria rsc.org. The isomerization of itaconic anhydride to this compound can be induced by heating or in the presence of a base scielo.brresearchgate.net. A proposed mechanism for this transformation in dimethyl sulfoxide (B87167) (DMSO) involves the abstraction of an allylic hydrogen from itaconic anhydride, facilitating its isomerization to this compound. This is followed by a nucleophilic attack from the sulfoxide group's oxygen on the carbonyl carbon of this compound, leading to ring opening and the formation of citraconic acid in the presence of water scielo.brresearchgate.net.

Structural Investigations and Equilibrium Structures

Detailed structural investigations of this compound have been performed using a combination of microwave spectroscopy and quantum chemical calculations rsc.orgrsc.orgrsc.orgresearchgate.net. Through measurements of mono-substituted ¹³C isotopologues in natural abundance, a molecular substitution structure (rS) was determined for this compound rsc.orgrsc.org. The observation of ¹⁸O isotopologues further contributed to these structural analyses rsc.orgrsc.org. Theoretical ground state vibrational calculations were used to derive semi-experimental equilibrium structures (rSE0→e), which were then compared with equilibrium structures (re) obtained from coupled cluster calculations rsc.orgrsc.org. Additionally, mass-dependent rm⁽¹⁾ and rm⁽²⁾ fits were conducted to derive approximate re structures rsc.orgrsc.org. These rigorous structural determinations have been instrumental in correcting previous misidentifications between this compound and itaconic anhydride rsc.orgrsc.org. The V₃ barrier to internal rotation in this compound has been experimentally determined and benchmarked against theoretical predictions rsc.orgrsc.org.

Table 1: V₃ Barrier to Internal Rotation for this compound

ParameterValueUnitSource
V₃ barrier to internal rotation326.5153(61)cm⁻¹ rsc.orgrsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of molecular systems. While direct MD simulations focusing solely on this compound's intrinsic dynamics are less commonly detailed in the provided literature, MD has been applied in contexts where this compound is a component or product. For instance, previous MD simulations have been utilized to predict the coordination of adsorbed citrate (B86180) moieties to LaF₃ nanoparticle surfaces, suggesting that each citrate is coordinated by two carboxylic groups, leading to the release of this compound upon decomposition rsc.org. This highlights MD's utility in understanding decomposition pathways and surface interactions involving this compound. Furthermore, MD simulations have been employed to study the chemical feedback during the templated polymerization of diblock copolymers and their subsequent micellization, processes that can involve anhydride compounds researchgate.net. More broadly, MD simulations are used to characterize the structure and properties of polymer systems acs.org.

Future Research Directions and Emerging Applications

Novel Catalytic Systems for Sustainable Production

The transition towards greener and more sustainable chemical manufacturing processes is a paramount goal for the chemical industry. For citraconic anhydride (B1165640), research is increasingly focused on developing novel catalytic systems that improve efficiency, reduce environmental impact, and utilize renewable feedstocks.

Traditionally, citraconic anhydride can be produced from the thermal decomposition of citric acid or the isomerization of itaconic acid, which itself can be derived from the fermentation of carbohydrates. arxiv.orgresearchgate.net Future research is geared towards optimizing these pathways through advanced catalysis. The development of heterogeneous catalysts is a key area of investigation. These solid-state catalysts can be easily separated from the reaction mixture, simplifying purification processes and allowing for catalyst recycling, which aligns with the principles of green chemistry.

Current research has explored the use of various catalysts for the synthesis of this compound from compounds like succinic anhydride and formaldehyde (B43269). gbiosciences.com Future endeavors will likely focus on catalysts that are not only efficient but also composed of earth-abundant and non-toxic materials. The table below summarizes potential future research directions in the catalytic production of this compound.

Catalyst TypeResearch FocusPotential Advantages
Heterogeneous CatalystsDevelopment of solid acid or base catalysts for the isomerization of itaconic acid.Ease of separation, reusability, reduced waste generation.
BiocatalystsExploration of enzymatic routes for the direct conversion of bio-based feedstocks to this compound.High selectivity, mild reaction conditions, environmentally benign.
NanocatalystsDesign of nanocatalysts with high surface area and tailored active sites for enhanced reactivity.Increased catalytic activity, potential for novel reaction pathways.

Advanced Polymer Architectures and Composites

This compound is a valuable monomer and modifying agent in polymer chemistry due to its reactive anhydride group and double bond. researchgate.net Future research in this area is directed towards the creation of advanced polymer architectures and high-performance composites with tailored properties. The incorporation of this compound into polymer chains can significantly enhance mechanical, thermal, and biochemical characteristics. ptgchemical.com

One promising avenue of research is the synthesis of novel co- and terpolymers where this compound is a key component. gatech.edu These polymers can be designed to have specific functionalities, such as being responsive to pH changes, which is beneficial for applications like drug delivery. The development of biodegradable polymers and composites is another critical research area, where this compound can be used to improve the properties of bio-based polymers like polylactic acid (PLA). acs.org

Furthermore, this compound can act as a crosslinking agent, creating robust polymer networks with enhanced strength and stability. sigmaaldrich.com Research into new composite materials where this compound-modified polymers are reinforced with natural fibers or nanomaterials is expected to yield lightweight and strong materials for a variety of applications.

Polymer/Composite TypeRole of this compoundPotential Applications
pH-Responsive PolymersAs a monomer providing pH-sensitive linkages.Smart drug delivery systems, sensors.
Biodegradable CompositesAs a compatibilizer or grafting agent for biopolymers and natural fillers.Sustainable packaging, biomedical implants.
High-Performance ThermosetsAs a crosslinking agent to enhance thermal and mechanical stability.Aerospace components, automotive parts.

Targeted Biomedical Therapies and Diagnostics

The unique chemical properties of this compound make it a highly promising molecule for the development of targeted biomedical therapies and diagnostic tools. Its ability to react with primary amines in a pH-dependent manner is a key feature being exploited in this field. rsc.org

A significant area of research is the use of this compound as a pH-sensitive linker in drug delivery systems. ptgchemical.comsigmaaldrich.com In this application, a drug can be attached to a carrier molecule via a this compound-derived linkage. This linkage is stable at physiological pH but breaks down in the acidic environment of tumor tissues or specific cellular compartments, releasing the drug in a targeted manner. ptgchemical.com This approach can increase the efficacy of treatments while reducing side effects.

This compound is also used for the reversible blocking of amine groups in proteins and other biomolecules. gbiosciences.comrsc.org This is particularly useful in proteomics research and for the development of diagnostic assays where temporary protection of certain functional groups is required. Future research will likely focus on designing more sophisticated drug conjugates and diagnostic probes that leverage the pH-sensitivity and reactivity of this compound for enhanced targeting and detection capabilities.

Biomedical ApplicationFunction of this compoundFuture Research Direction
Targeted Drug DeliveryForms a pH-sensitive amide linkage that cleaves at acidic pH. ptgchemical.comsigmaaldrich.comDevelopment of novel drug-polymer conjugates for cancer therapy and other diseases.
Protein ModificationReversibly blocks primary amine groups in proteins. rsc.orgAdvanced proteomic studies and the development of new bioconjugation techniques.
DiagnosticsAs a component in the design of smart diagnostic agents that respond to specific physiological conditions.Creation of activatable probes for in vivo imaging and biosensing.

Environmental Remediation and Green Chemical Processes

The principles of green chemistry are guiding the development of more sustainable chemical processes and products, and this compound has a role to play in this transition. Its potential use in environmental remediation and as a building block in green chemical processes is an emerging area of research.

While direct applications of this compound in environmental remediation are not yet widespread, its use in creating more environmentally friendly materials is a key aspect of its contribution to green chemistry. For instance, its role in developing biodegradable polymers and composites can help mitigate the environmental impact of plastic waste. acs.org

As a versatile building block, this compound can be used in syntheses that follow green chemistry principles, such as atom economy and the use of renewable feedstocks, especially when derived from bio-based itaconic acid. sigmaaldrich.com Future research may explore the use of this compound-based polymers as adsorbents for pollutants or as catalysts in green chemical reactions. The development of solvent-free or aqueous-based polymerization processes involving this compound is another area of interest for reducing the environmental footprint of polymer production.

Green Chemistry ApplicationRole of this compoundPotential Environmental Benefit
Biodegradable MaterialsMonomer or modifier for creating compostable polymers.Reduction of persistent plastic pollution.
Green SynthesisA versatile reagent derived from renewable resources. sigmaaldrich.comLowering the carbon footprint of chemical manufacturing.
Pollutant AdsorptionFunctionalization of materials to create novel adsorbents.Potential for water and air purification technologies.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, from the design of new molecules to the optimization of synthetic routes. For a compound like this compound, these computational tools offer exciting possibilities for accelerating research and development.

One of the key applications of AI and ML is in the prediction of polymer properties. gatech.eduiastate.edu By training machine learning models on existing data, it is possible to predict the properties of new polymers containing this compound without the need for extensive experimental work. This can significantly speed up the discovery of new materials with desired characteristics. For example, AI could be used to design a polymer with a specific thermal stability or mechanical strength by suggesting the optimal co-monomers and their ratios to be used with this compound.

AI can also play a crucial role in planning the synthesis of complex molecules and materials derived from this compound. Retrosynthesis algorithms, powered by machine learning, can propose efficient and sustainable synthetic pathways, potentially identifying novel routes that are not immediately obvious to human chemists. acs.org Furthermore, computational chemistry, often augmented by machine learning, can be used to study the reaction mechanisms involving this compound at a molecular level, providing insights that can guide the design of more efficient catalytic systems. rsc.org

AI/ML Application AreaPotential Impact on this compound ResearchExample
Polymer Property PredictionAccelerated discovery of new polymers with tailored properties. gatech.eduiastate.eduPredicting the glass transition temperature of a novel this compound-based copolymer.
Retrosynthesis PlanningIdentification of efficient and sustainable synthetic routes to this compound derivatives. acs.orgDesigning a green synthesis pathway for a new pharmaceutical intermediate derived from this compound.
Reaction Mechanism StudiesDeeper understanding of the reactivity of this compound to guide catalyst design. rsc.orgUsing computational models to elucidate the mechanism of a new catalytic isomerization of itaconic acid to this compound.

Q & A

Q. How is citraconic anhydride used to reversibly block lysine residues in proteins, and what methodological steps ensure effective modification?

this compound reacts with primary amines (e.g., lysine ε-NH₂ groups) under alkaline conditions (pH 7–8) to form stable amide linkages. This modification disrupts electrostatic interactions in nucleoprotein complexes, enabling protein-nucleic acid separation. To reverse the blocking, the pH is adjusted to 3.5–4.0 using formic acid, followed by incubation at 37°C for 30 hours, which hydrolyzes the amide bond . Key steps include:

  • Dissolving the protein in a buffer (e.g., 0.1 M sodium borate, pH 8.5).
  • Adding this compound incrementally while maintaining pH >6.
  • Purifying the modified protein via dialysis or chromatography.

Q. What factors influence solvent selection for this compound in synthetic reactions?

The dielectric constant (ε) of this compound (40.3 at 68°F) is critical for solvent compatibility. High-polarity solvents (e.g., MeCN, ε = 37.5) are preferred for reactions requiring stabilization of polar transition states, such as [2+2] cycloadditions. Low-polarity solvents may hinder reactivity due to poor solvation of the anhydride .

Advanced Research Questions

Q. What methodologies are employed to study the kinetics of this compound copolymerization with methyl methacrylate (MMA)?

In free-radical copolymerization, the termination rate constant (kt) decreases with increasing anhydride content. For this compound-MMA systems, kinetic studies involve:

  • Preparing monomer mixtures at varying molar ratios (e.g., 0.1–1.5 equiv anhydride).
  • Measuring propagation rate constants (kp) via pulsed-laser polymerization (PLP) or NMR.
  • Determining kt using the Mayo-Lewis equation. Reported kp values at 30°C are 340 L·mol⁻¹·s⁻¹ (MMA-MMA) and 11 L·mol⁻¹·s⁻¹ (MMA-anhydride) .

Q. How does this compound participate in [2+2] photochemical cycloaddition reactions, and what experimental conditions optimize yield?

this compound undergoes [2+2] cycloaddition with alkenes under UV irradiation (375 nm) in a microfluidic reactor. Key parameters include:

  • Degassing the reaction mixture (MeCN solvent) under nitrogen to prevent quenching.
  • Using thioxanthone (0.1 equiv) as a photosensitizer.
  • Maintaining a flow rate of 5 mL/h at 35°C to ensure steady-state conditions. Yield is monitored via <sup>1</sup>H NMR and TLC .

Q. What computational approaches validate the reaction mechanisms of this compound in Diels-Alder reactions?

Density functional theory (DFT) with the PCM solvation model (toluene) is used to analyze the Diels-Alder reaction between 9-bromomethyl anthracene and this compound. Pathways are evaluated by:

  • Calculating activation energies for endo vs. exo transition states.
  • Comparing experimental product ratios with DFT-predicted major products (e.g., endo selectivity due to steric effects).
  • Validating fragmentation patterns (e.g., m/z = 68 for this compound decomposition) using mass spectrometry .

Q. How does this compound enhance enzyme thermostability in biocatalytic applications?

Modifying horseradish peroxidase (HRP) with this compound increases thermostability by surface lysine acylation, which reduces aggregation. Methodology includes:

  • Incubating HRP with 10-fold molar excess of anhydride in 50 mM phosphate buffer (pH 8.0).
  • Assessing residual activity after heating (e.g., 60°C for 1 hour) or exposure to organic solvents (e.g., 20% DMSO).
  • Circular dichroism (CD) to confirm retained secondary structure .

Methodological Considerations

  • Reversibility Control : this compound’s pH-dependent reversibility requires precise buffering. Over-modification (>90% lysine blocking) may irreversibly denature proteins .
  • Safety Protocols : Handle this compound in a fume hood due to toxicity. Use PPE to avoid contact with skin/eyes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.